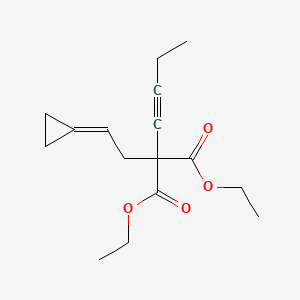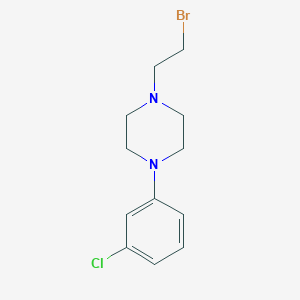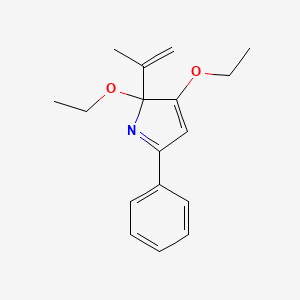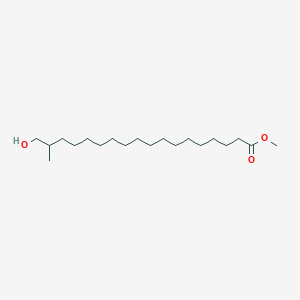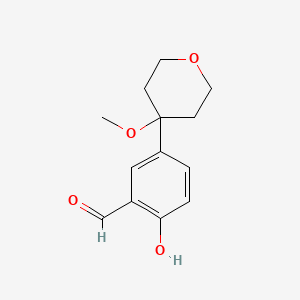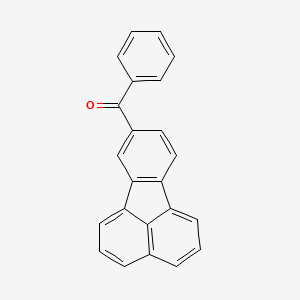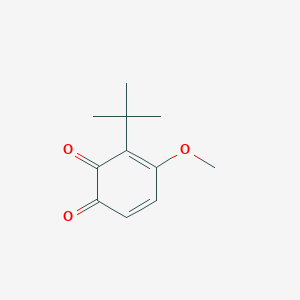![molecular formula C10H10O2S B15163661 3-[(4-Methoxyphenyl)sulfanyl]prop-2-enal CAS No. 192519-98-5](/img/structure/B15163661.png)
3-[(4-Methoxyphenyl)sulfanyl]prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Methoxyphenyl)sulfanyl]prop-2-enal is an organic compound with the molecular formula C10H10O2S It is characterized by the presence of a methoxyphenyl group attached to a sulfanylprop-2-enal structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)sulfanyl]prop-2-enal typically involves the reaction of 4-methoxythiophenol with acrolein under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is designed to be efficient and cost-effective, ensuring the consistent production of high-purity compound. The use of advanced equipment and technology helps in maintaining the quality and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Methoxyphenyl)sulfanyl]prop-2-enal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-[(4-Methoxyphenyl)sulfanyl]prop-2-enal has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(4-Methoxyphenyl)sulfanyl]prop-2-enal involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methoxyphenyl)-2-propenal: Similar structure but lacks the sulfanyl group.
4-Methoxybenzaldehyde: Contains the methoxyphenyl group but lacks the prop-2-enal structure.
4-Methoxythiophenol: Contains the methoxyphenyl and sulfanyl groups but lacks the prop-2-enal structure.
Uniqueness
3-[(4-Methoxyphenyl)sulfanyl]prop-2-enal is unique due to the presence of both the methoxyphenyl and sulfanyl groups attached to a prop-2-enal structure. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
192519-98-5 |
|---|---|
Molekularformel |
C10H10O2S |
Molekulargewicht |
194.25 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)sulfanylprop-2-enal |
InChI |
InChI=1S/C10H10O2S/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h2-8H,1H3 |
InChI-Schlüssel |
UAHXHRMMZXYNGA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)SC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5S)-5-Benzyl-3-[(pyridin-3-yl)methylidene]pyrrolidin-2-one](/img/structure/B15163592.png)
![4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B15163593.png)
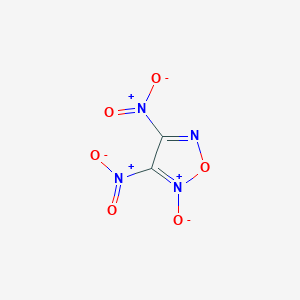
![1-Methoxy-3-{[(4-methoxyphenyl)methyl]amino}propan-2-ol](/img/structure/B15163621.png)
![6-Chloro-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinoline](/img/structure/B15163628.png)
